2-Nitro-5-(trifluoromethyl)benzaldehyde
Overview
Description
2-Nitro-5-(trifluoromethyl)benzaldehyde is an organic compound with the molecular formula C₈H₄F₃NO₃. It is characterized by the presence of a nitro group (-NO₂) and a trifluoromethyl group (-CF₃) attached to a benzaldehyde ring. This compound is known for its pale-yellow to yellow-brown solid or liquid form and is used in various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Nitro-5-(trifluoromethyl)benzaldehyde typically involves the nitration of 5-(trifluoromethyl)benzaldehyde. The nitration process introduces the nitro group into the benzaldehyde ring. This reaction is usually carried out under controlled conditions using nitric acid and sulfuric acid as nitrating agents .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is often produced under an inert atmosphere to prevent any unwanted side reactions .
Chemical Reactions Analysis
Types of Reactions
2-Nitro-5-(trifluoromethyl)benzaldehyde undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group (-NH₂) using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation: The aldehyde group can be oxidized to a carboxylic acid group (-COOH) using oxidizing agents like potassium permanganate.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst.
Oxidation: Potassium permanganate in an alkaline medium.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Reduction: 2-Amino-5-(trifluoromethyl)benzaldehyde.
Oxidation: 2-Nitro-5-(trifluoromethyl)benzoic acid.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
2-Nitro-5-(trifluoromethyl)benzaldehyde is utilized in several scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds.
Biology: It is used in the study of enzyme-catalyzed reactions involving nitro and aldehyde groups.
Medicine: The compound is explored for its potential use in the development of pharmaceuticals.
Industry: It is employed in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 2-Nitro-5-(trifluoromethyl)benzaldehyde involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The trifluoromethyl group enhances the compound’s stability and lipophilicity, facilitating its interaction with lipid membranes and proteins .
Comparison with Similar Compounds
Similar Compounds
- 2-Nitro-4-(trifluoromethyl)benzaldehyde
- 2-Nitrobenzotrifluoride
- 2-Nitro-5-(trifluoromethyl)benzonitrile
Uniqueness
2-Nitro-5-(trifluoromethyl)benzaldehyde is unique due to the specific positioning of the nitro and trifluoromethyl groups on the benzaldehyde ring. This unique arrangement imparts distinct chemical properties and reactivity compared to other similar compounds .
Properties
IUPAC Name |
2-nitro-5-(trifluoromethyl)benzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F3NO3/c9-8(10,11)6-1-2-7(12(14)15)5(3-6)4-13/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWFTUORCGNGELH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)C=O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F3NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60615811 | |
Record name | 2-Nitro-5-(trifluoromethyl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60615811 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1176723-57-1 | |
Record name | 2-Nitro-5-(trifluoromethyl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60615811 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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